1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 646037-38-9
VCID: VC20326879
InChI: InChI=1S/C9H5F2N3O2/c10-6-1-7(11)3-8(2-6)13-5-9(4-12-13)14(15)16/h1-5H
SMILES:
Molecular Formula: C9H5F2N3O2
Molecular Weight: 225.15 g/mol

1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole

CAS No.: 646037-38-9

Cat. No.: VC20326879

Molecular Formula: C9H5F2N3O2

Molecular Weight: 225.15 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole - 646037-38-9

Specification

CAS No. 646037-38-9
Molecular Formula C9H5F2N3O2
Molecular Weight 225.15 g/mol
IUPAC Name 1-(3,5-difluorophenyl)-4-nitropyrazole
Standard InChI InChI=1S/C9H5F2N3O2/c10-6-1-7(11)3-8(2-6)13-5-9(4-12-13)14(15)16/h1-5H
Standard InChI Key KMBCJIVFGFZXHF-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)F)N2C=C(C=N2)[N+](=O)[O-]

Introduction

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)LogP
1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazoleC₉H₅F₂N₃O₂225.13N/A~2.1*
1-(Difluoromethyl)-4-nitro-1H-pyrazole C₄H₃F₂N₃O₂163.0887–90 (20 mmHg)1.71
3,5-Diphenylpyrazole C₁₅H₁₂N₂220.27N/A3.02

*Estimated using computational tools (e.g., ChemAxon).

The nitro group at position 4 introduces strong electron-withdrawing effects, potentially enhancing reactivity in electrophilic substitution reactions. The 3,5-difluorophenyl moiety contributes to increased lipophilicity compared to non-fluorinated analogs, as evidenced by the higher estimated LogP value relative to 1-(difluoromethyl)-4-nitro-1H-pyrazole . Fluorine atoms also improve metabolic stability and membrane permeability, traits critical for drug-like molecules .

Synthetic Methodologies

While no explicit synthesis of 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole is documented, established routes for analogous pyrazoles suggest viable pathways. A one-pot modular synthesis, as demonstrated for 3,5-diarylpyrazoles , could be adapted using 3,5-difluorophenyl acetophenone and a nitro-substituted hydrazine derivative.

Proposed Synthetic Route

  • Condensation: React 3,5-difluorophenyl acetophenone with hydrazine hydrate to form the corresponding hydrazone.

  • Cyclization: Treat the hydrazone with iodine (10 mol%) and dimethyl sulfoxide (DMSO) under reflux in ethanol, facilitating cyclization via halogen elimination.

  • Nitro Group Introduction: Nitration at the 4-position using a mixed acid (HNO₃/H₂SO₄) at 0–5°C.

This approach mirrors the efficient synthesis of 3,5-diarylpyrazoles reported by , where similar conditions yielded products in >80% efficiency. Catalytic DMSO and iodine promote the formation of the pyrazole ring by stabilizing intermediates through polar interactions .

Table 2: Optimization Parameters for Pyrazole Synthesis

EntryCatalystSolventTime (h)Yield (%)
1I₂ (10 mol%)EtOH583
2H₂SO₄EtOH240
3I₂ + H₂SO₄EtOH583

The table underscores the critical role of iodine in accelerating cyclization, likely via halogen-bonding interactions with intermediate species.

Comparative Analysis with Related Compounds

The target compound distinguishes itself from simpler pyrazoles through its dual functionalization:

  • vs. 1-(Difluoromethyl)-4-nitro-1H-pyrazole : The 3,5-difluorophenyl group increases molecular complexity and lipophilicity, potentially improving target affinity.

  • vs. 3,5-Diphenylpyrazole : The nitro group introduces redox activity absent in non-nitrated analogs, enabling potential prodrug strategies.

Future Research Directions

  • Synthetic Optimization: Scale-up studies using continuous flow reactors to improve yield and purity.

  • In Vitro Screening: Prioritize testing against inflammation (COX-2 inhibition), microbial panels, and cancer cell lines (e.g., A549, MCF-7).

  • ADMET Profiling: Assess pharmacokinetic properties, including cytochrome P450 interactions and plasma stability.

  • Molecular Modeling: Dock the compound into COX-2 and BRAF V600E active sites to predict binding modes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator